molecular formula C15H20O B13319330 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B13319330
M. Wt: 216.32 g/mol
InChI Key: ZYDQXMOJXQRCNM-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol is a tertiary alcohol featuring a tert-butyl-substituted phenyl group and a propargyl alcohol moiety. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and materials science.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C15H20O/c1-14(2,3)13-8-6-12(7-9-13)10-11-15(4,5)16/h6-9,16H,1-5H3

InChI Key

ZYDQXMOJXQRCNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction yields 4-tert-butylphenol, which can then undergo further reactions to introduce the butynol moiety. The specific conditions for these reactions include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-one.

    Reduction: Formation of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-ene-2-ol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The alkyne moiety can participate in click chemistry reactions, making it a valuable tool in bioconjugation studies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent (R) Molecular Formula Key Physical Data Applications/Findings Reference
4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol tert-Butyl (C(CH₃)₃) C₁₅H₂₀O Intermediate in crystal engineering
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol Bromine (Br) C₁₁H₁₁BrO CAS 76347-62-1 Halogenated synthon for cross-coupling
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol Methoxy (OCH₃) C₁₂H₁₄O₂ Crystallized (Acta Cryst. E, 2010) Electron-rich aromatic systems
4-(4-(2-Dodecyl-2H-tetrazol-5-yl)phenyl)-2-methylbut-3-yn-2-ol Tetrazole + dodecyl C₂₉H₃₇N₄O m.p. 65°C; FTIR: 3315 cm⁻¹ (OH stretch) Materials science (polar functional group)

Key Differences in Physicochemical Properties

  • Electronic Effects :
    • Methoxy groups enhance electron density on the phenyl ring, increasing resonance stabilization (evidenced by NMR shifts in analogs) .
    • Bromine acts as an electron-withdrawing group, making the phenyl ring more electrophilic, suitable for Suzuki-Miyaura couplings .
  • Thermal Stability : The tetrazole-containing analog (4d) exhibits a melting point of 65°C, suggesting moderate thermal stability influenced by the dodecyl chain’s flexibility .

Biological Activity

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol, also known as tert-butyl 4-(2-methylbut-3-yn-2-yl)phenyl carbonate, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H20O
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 1395898-10-8

Antioxidant Properties

Research indicates that compounds similar to 4-(4-(tert-butyl)phenyl)-2-methylbut-3-yn-2-ol exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. For instance, in vitro studies have shown that related compounds can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in modulating neuroinflammation .

Cytotoxicity and Cell Viability

In cell viability assays, compounds related to 4-(4-(tert-butyl)phenyl)-2-methylbut-3-yn-2-ol demonstrated a capacity to enhance cell survival in the presence of toxic agents. For example, treatment with these compounds resulted in improved astrocyte viability when exposed to Aβ peptides .

In Vitro Studies

A significant study evaluated the effects of similar compounds on astrocytes exposed to Aβ 1-42. The results showed:

  • Cell Viability : Cells treated with the compound exhibited a 62.98% viability rate compared to a 43.78% viability rate in untreated cells exposed to Aβ.
  • Cytokine Production : The compound reduced TNF-α production but did not significantly alter IL-6 levels, suggesting selective modulation of inflammatory pathways .

The proposed mechanism by which the compound exerts its effects includes:

  • Inhibition of β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to Aβ formation.
  • Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may help increase acetylcholine levels, potentially improving cognitive function in models of neurodegeneration .

Data Table

Biological ActivityObservationsReference
Antioxidant ActivitySignificant reduction in oxidative stress
NeuroprotectionEnhanced cell viability against Aβ toxicity
Cytokine ModulationDecreased TNF-α production
β-secretase InhibitionIC50 value observed at low concentrations
Acetylcholinesterase InhibitionImproved cognitive function in animal models

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